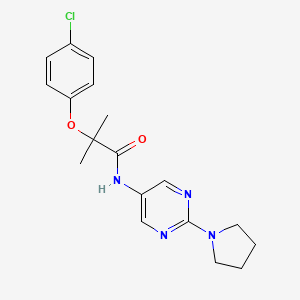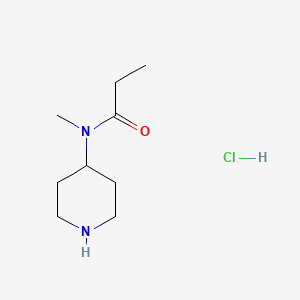amine CAS No. 950239-67-5](/img/structure/B2463582.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine, also known as IAA-94, is a chemical compound that has been widely used in scientific research for its ability to selectively block chloride channels. It was first synthesized in the 1990s and has since been used in various studies to investigate the role of chloride channels in different physiological processes.
Mecanismo De Acción
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine works by binding to the intracellular side of chloride channels and blocking the movement of chloride ions across the membrane. This leads to a decrease in the intracellular chloride concentration, which can affect various physiological processes. The exact mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine is not fully understood, but it is thought to involve the disruption of the channel's pore structure.
Biochemical and Physiological Effects:
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have various biochemical and physiological effects. It can affect cell volume regulation, apoptosis, neurotransmitter release, insulin secretion, cell migration, and cancer cell proliferation. It has also been shown to affect the activity of ion channels and transporters, such as the Na+/K+-ATPase and the Na+/H+ exchanger.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine in lab experiments is its ability to selectively block chloride channels. This allows researchers to investigate the specific role of chloride channels in different physiological processes. However, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has some limitations as well. It can affect the activity of other ion channels and transporters, which can complicate the interpretation of experimental results. Additionally, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have some off-target effects, which can lead to unexpected results.
Direcciones Futuras
There are several future directions for research involving [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine. One area of interest is the development of more selective chloride channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of chloride channels in different disease states, such as cancer and neurological disorders. Finally, the development of new techniques for studying the structure and function of chloride channels could lead to a better understanding of their role in physiology and disease.
Métodos De Síntesis
The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 2-amino-1-propanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
Aplicaciones Científicas De Investigación
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. It has been shown to selectively block the volume-regulated anion channel (VRAC) and the calcium-activated chloride channel (CaCC), which are involved in cell volume regulation, apoptosis, and neurotransmitter release. [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been used to study the role of chloride channels in the regulation of insulin secretion, cell migration, and cancer cell proliferation.
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)8-4-3-7(11)9(12)10(8)17-2/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQKQZBEYLMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2463501.png)


![Cyclopentyl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2463507.png)




![2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2463518.png)
![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2463521.png)
![3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463522.png)
